H-D-Abu-Otbu HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

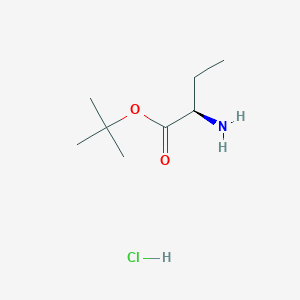

tert-butyl (2R)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKETQBSXWOBJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959750-74-4, 313994-32-0 | |

| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (2R)-2-aminobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-D-Abu-Otbu HCl: A Technical Guide for its Application in Peptide-Based Drug Development

Introduction: Decoding H-D-Abu-Otbu HCl

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the use of non-proteinogenic amino acids is a cornerstone of innovation. This compound, chemically known as D-2-aminobutyric acid tert-butyl ester hydrochloride, is a specialized building block designed for this purpose.[1][2] Its structure is meticulously crafted for seamless integration into synthetic peptide chains, offering unique advantages that address the inherent limitations of natural peptides.

This molecule is a protected form of D-2-aminobutyric acid, an enantiomer of the naturally occurring L-form.[3] The "D" configuration is pivotal; it confers resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids.[4] This enhanced stability significantly prolongs the in-vivo half-life of peptide drug candidates, a critical factor for therapeutic efficacy. The carboxylic acid functional group is masked by a tert-butyl (Otbu) ester, a protecting group that prevents unwanted side reactions during the stepwise assembly of the peptide.[5] This Otbu group is strategically chosen for its stability in basic conditions and its lability in the presence of strong acids, making it perfectly suited for the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6] Finally, the hydrochloride (HCl) salt form enhances the compound's stability, crystallinity, and handling characteristics, ensuring its reliability as a high-purity reagent in demanding synthetic protocols.[6][7]

This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in the synthesis of advanced peptide therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value |

| Chemical Name | D-2-aminobutyric acid tert-butyl ester hydrochloride[1] |

| Synonyms | H-D-Abu-OtBu·HCl, D-Abu-OtBu·HCl[1] |

| CAS Number | 313994-32-0[1] |

| Molecular Formula | C₈H₁₈ClNO₂[1] |

| Molecular Weight | 195.69 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 240 - 244 °C[1][8] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and other polar organic solvents.[2][9] |

| Optical Rotation | [α]₂₀/D = -13 ± 1° (c=1 in EtOH); -2 ± 1° (c=4 in Water)[1] |

Storage and Stability: this compound is stable under recommended storage conditions. For optimal shelf-life, it should be stored in a tightly sealed container at 0 - 8 °C, protected from moisture.[1][10] The hydrochloride salt form contributes to its stability, but as with all amine salts, it is crucial to prevent prolonged exposure to humid environments to avoid hydrolysis.

Safety and Handling: As a laboratory chemical, appropriate safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive information.[11] General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[11]

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

-

Spills: In case of a spill, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.[12]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary and most significant application of this compound is as a chiral building block in SPPS, a technique that revolutionized the synthesis of peptides.[5][13]

The Rationale for Incorporating D-2-Aminobutyric Acid

The decision to incorporate a non-natural D-amino acid like D-Abu is a strategic one, aimed at enhancing the drug-like properties of a peptide.

-

Enhancing Proteolytic Stability: Natural peptides composed of L-amino acids are rapidly degraded by proteases in the body, limiting their therapeutic utility. Peptides containing D-amino acids are resistant to these enzymes, leading to a significantly longer duration of action.[4] This is a critical advantage for developing viable peptide drugs.

-

Modulating Peptide Conformation and Biological Activity: The stereochemistry of amino acid residues dictates the secondary and tertiary structure of a peptide. Introducing a D-amino acid can have a profound impact on its conformation. While it can disrupt ordered structures like α-helices and β-sheets, this disruption can be advantageous.[12][14] It can lock the peptide into a specific bioactive conformation or, conversely, introduce flexibility that might be required for receptor binding. This conformational control is a powerful tool for optimizing a peptide's affinity and specificity for its biological target. For instance, the incorporation of D-amino acids has been explored in amyloid-reactive peptides for imaging applications, where it was found that the placement of the D-residue was critical for maintaining target specificity.[15]

The Fmoc/tBu Synthesis Strategy

This compound is designed for use in the Fmoc/tBu orthogonal synthesis strategy, which is the most common approach for SPPS in research and development.[16][17] This strategy relies on two different classes of protecting groups that can be removed under distinct chemical conditions.

-

Temporary Nα-protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[17]

-

Permanent Side-Chain Protection: The reactive side chains of the amino acids, and in the case of this compound, the C-terminal carboxyl group, are protected by acid-labile groups such as the tert-butyl (tBu) ether or ester. These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the solid support during the final step using a strong acid, most commonly trifluoroacetic acid (TFA).[6][17]

The iterative nature of this process allows for the controlled, stepwise elongation of the peptide chain.

Detailed Experimental Protocol: Incorporation of this compound

The following protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.

Reagents and Equipment:

-

Fmoc-protected peptide-resin (pre-swollen in DMF)

-

This compound

-

Coupling activator (e.g., HATU, HBTU)

-

Organic base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Solid-phase peptide synthesis reaction vessel

-

Shaker or vortexer

Protocol:

-

Fmoc Deprotection:

-

To the vessel containing the Fmoc-protected peptide-resin, add the 20% piperidine in DMF solution.

-

Agitate the mixture for 3-5 minutes. Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Neutralization (The Causality Behind the Choice):

-

In a separate vial, dissolve the next Fmoc-protected amino acid (if it's not the D-Abu residue) and the coupling activator (e.g., HATU, typically 1 equivalent relative to the amino acid) in DMF.

-

When using this compound, a crucial additional step is required. The hydrochloride salt must be neutralized to the free amine for the coupling reaction to proceed. This is an in-situ neutralization.

-

In a vial, suspend this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add DIPEA (an amount equivalent to the this compound plus an additional equivalent for the activation step) and agitate until the solid dissolves completely. This step generates the reactive free amine.[6]

-

Add the coupling activator (e.g., HATU, ~0.95 equivalents relative to the amino acid) to this solution and allow it to pre-activate for 1-2 minutes. The choice of a slight sub-stoichiometric amount of activator prevents the self-coupling of the activator.

-

-

Coupling Reaction:

-

Add the activated amino acid solution from step 2 to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The use of excess reagents drives the reaction to completion, a key principle of SPPS.[13]

-

-

Monitoring and Washing:

-

After the coupling period, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test or Ninhydrin test) to confirm the absence of free primary amines, indicating a complete reaction.[18]

-

If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

Deprotection of the Otbu Group

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the Otbu ester.

Mechanism of Acid-Catalyzed Cleavage: The cleavage of the Otbu group proceeds via an acid-catalyzed mechanism. Trifluoroacetic acid (TFA) protonates the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by the elimination of isobutylene (a stable carbocation) to yield the free carboxylic acid.

Protocol for Final Cleavage and Deprotection:

-

Preparation: After the final coupling and deprotection cycle, thoroughly wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Water acts as a proton source, and TIS is a scavenger that quenches the reactive tert-butyl cations and other protecting group fragments, preventing them from reacting with sensitive residues in the peptide (like tryptophan or methionine).[6]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether with vigorous stirring.[6]

-

Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration. The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly specialized and enabling reagent for the synthesis of advanced peptide therapeutics. Its D-chiral center provides a strategic tool to overcome the challenge of proteolytic instability, while the Otbu protecting group and hydrochloride salt form ensure its compatibility with the robust and widely used Fmoc/tBu solid-phase synthesis methodology. A thorough understanding of its properties, handling requirements, and the causality behind the experimental protocols for its use is paramount for researchers, scientists, and drug development professionals seeking to design and synthesize novel peptides with enhanced therapeutic potential. The continued exploration of non-natural amino acids, exemplified by reagents like this compound, will undoubtedly continue to drive innovation in peptide-based drug discovery.

References

-

Chem-Impex. (n.d.). D-2-Aminobutyric acid tert-butyl ester hydrochloride. Retrieved from [Link]

-

Martin, E. B., et al. (2017). Evaluation of the Effect of D-amino Acid Incorporation Into Amyloid-Reactive Peptides. Translational Research, 18(1), 1-12. Retrieved from [Link]

-

Gellman, S. H., et al. (2016). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Chemistry & Biology, 23(1), 1-10. Retrieved from [Link]

-

Oishi, S., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6484-6491. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

University of Tennessee Health Science Center. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

-

Azevedo, C., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(1), 106. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

-

Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(5), 1941-1944. Retrieved from [Link]

-

Rai, R., et al. (2004). Conformation of peptides constructed from achiral amino acid residues Aib and DeltaZPhe: computational study of the effect of L/D- Leu at terminal positions. Journal of Peptide Research, 64(5), 209-221. Retrieved from [Link]

-

De Spiegeleer, B., et al. (2015). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Journal of Pharmaceutical and Biomedical Analysis, 107, 424-433. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-α,β-dehydro-2-aminobutyric acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). D-2-Aminobutyric acid. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Wu, Y., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. The Journal of Organic Chemistry, 69(19), 6141-6144. Retrieved from [Link]

-

ResearchGate. (n.d.). Process flow diagram of SPPS process, beginning with swelling of resin.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Bartoli, G., et al. (2005). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis, 347(2-3), 33-38. Retrieved from [Link]

-

PubChem. (n.d.). D-Alpha-aminobutyric acid. Retrieved from [Link]

-

PVS Chemicals. (2019). Hydrochloric Acid, 22 Baume (35-37%) - SAFETY DATA SHEET. Retrieved from [Link]

-

Protank. (2023). Chemical Tanks | Proper Hydrochloric Acid Storage in Polyethylene Tanks. Retrieved from [Link]

-

Polyprocessing. (2023). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. H-D-Glu(OtBu)-NH2.HCl [myskinrecipes.com]

- 8. alfachemic.com [alfachemic.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the effect of D-amino acid incorporation into amyloid-reactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chempep.com [chempep.com]

- 18. wernerlab.weebly.com [wernerlab.weebly.com]

An In-depth Technical Guide to H-D-Abu-Otbu HCl: A Key Building Block for Advanced Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Non-natural Amino Acids in Peptide Drug Discovery

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the need for enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. A key strategy in achieving these advancements is the incorporation of non-proteinogenic amino acids into peptide sequences. H-D-Abu-Otbu HCl, chemically known as tert-butyl (R)-2-aminobutanoate hydrochloride, has emerged as a critical building block in this endeavor. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and strategic application in the development of next-generation peptide-based drugs.

Part 1: Core Chemical and Physical Properties of this compound

This compound is the hydrochloride salt of the tert-butyl ester of D-α-aminobutyric acid, a non-natural D-amino acid. The presence of the D-enantiomer and the tert-butyl protecting groups on the carboxyl terminus are pivotal to its utility in chemical synthesis.

Chemical Structure and Identification

The molecular structure of this compound is fundamental to its function, providing a stable, ready-to-use building block for peptide synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2R)-2-aminobutanoate;hydrochloride | [1][2] |

| Synonyms | This compound, tert-Butyl (R)-2-aminobutanoate hydrochloride, D-2-Aminobutyric acid tert-butyl ester hydrochloride | [1][2] |

| Molecular Formula | C₈H₁₈ClNO₂ | [3] |

| Molecular Weight | 195.69 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in DMSO, water, and acetic acid. | [3] |

| Melting Point | Data for the specific (R)-enantiomer is not readily available in the cited literature. A related compound, (R)-(-)-2-Aminobutanamide hydrochloride, has a melting point of 258-262 °C. | [4] |

Spectral Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: Expected signals would include a triplet for the methyl group of the ethyl side chain, a quartet for the methylene group, a multiplet for the alpha-proton, and a singlet for the nine equivalent protons of the tert-butyl group. The ammonium protons would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the two carbons of the ethyl group, the alpha-carbon, the carbonyl carbon, and the quaternary and methyl carbons of the tert-butyl group are anticipated.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching from the ammonium group, C-H stretching from the aliphatic and tert-butyl groups, a strong C=O stretch from the ester, and C-O stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₁₇NO₂) and characteristic fragmentation patterns, such as the loss of the tert-butyl group.[5][6]

Part 2: Synthesis and Application in Peptide Chemistry

The synthesis of this compound and its subsequent use in peptide synthesis are cornerstones of its utility in drug development.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the esterification of D-2-aminobutyric acid followed by the formation of the hydrochloride salt.[2][7][8]

Step 1: Tert-butylation of D-2-Aminobutyric Acid

This step involves the protection of the carboxylic acid group as a tert-butyl ester. A common method is the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst.[7]

Step 2: Formation of the Hydrochloride Salt

The resulting tert-butyl ester is then treated with hydrochloric acid (e.g., HCl in a non-aqueous solvent like ether or dioxane) to form the stable and readily handleable hydrochloride salt.[7]

Caption: General workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis.[9] The tert-butyl ester protects the C-terminus of the D-amino acid, preventing its participation in the coupling reaction until it is deprotected during the final cleavage step.

Exemplary Protocol for Incorporation into a Peptide Chain:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin using a solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, activate the incoming Fmoc-protected amino acid (or this compound for the final amino acid if it is N-terminally unprotected in the desired peptide) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl ester from the D-Abu residue.

Caption: Workflow for incorporating this compound in SPPS.

Part 3: The Role and Impact of D-α-Aminobutyric Acid in Bioactive Peptides

The incorporation of D-α-aminobutyric acid, facilitated by building blocks like this compound, can profoundly influence the biological properties of peptides.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids into peptide sequences is the enhanced resistance to enzymatic degradation.[10] Proteases, which are chiral enzymes, are highly specific for L-amino acids. The presence of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's ability to bind and cleave the peptide bond, thereby increasing the peptide's in vivo half-life.

Modulation of Biological Activity

The stereochemistry of amino acid residues can be critical for receptor binding and biological activity. Replacing an L-amino acid with its D-enantiomer can have several outcomes:

-

Maintained or Enhanced Activity: In some cases, the D-amino acid can adopt a conformation that maintains or even improves the peptide's interaction with its target receptor.

-

Altered Receptor Specificity: The change in stereochemistry can lead to a shift in binding affinity for different receptor subtypes.

-

Antagonistic Activity: A D-amino acid-containing analog of an agonist peptide may act as an antagonist.

Impact on Peptide Conformation

The incorporation of D-amino acids can induce specific secondary structures, such as β-turns, or disrupt existing helical structures. This conformational influence can be strategically employed to design peptides with desired three-dimensional shapes for optimal target interaction.[11]

Potential Applications of D-Abu Containing Peptides

While specific examples of marketed drugs containing D-α-aminobutyric acid are not extensively documented in the public domain, the principles of its use suggest potential in several therapeutic areas:

-

Antimicrobial Peptides: Enhanced stability against bacterial proteases can lead to more potent and longer-lasting antimicrobial agents.[12]

-

Metabolic Diseases: Peptides involved in metabolic regulation, such as GLP-1 analogs, could benefit from increased half-life, allowing for less frequent dosing.[13]

-

Oncology: The stability of peptide-based cancer therapeutics can be improved, leading to better tumor targeting and efficacy.[9]

-

Neurological Disorders: The structural similarity of aminobutyric acid to the neurotransmitter GABA suggests that peptides containing this residue could be explored for neurological applications.[3]

Conclusion

This compound is a valuable and versatile tool in the arsenal of the modern peptide chemist. Its unique combination of a D-amino acid core and a stable protecting group facilitates the synthesis of novel peptide analogs with enhanced therapeutic potential. By providing increased metabolic stability and the ability to fine-tune biological activity and conformation, the strategic incorporation of this compound is poised to play a significant role in the development of the next generation of peptide-based medicines. This guide serves as a foundational resource for researchers seeking to leverage the power of this important building block in their drug discovery and development programs.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. [Link]

- Google Patents. (2003). Method for producing amino acid ester hydrochloride.

-

Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Role of Bioactive Peptide Sequences in the Potential Impact of Dairy Protein Intake on Metabolic Health. [Link]

-

GlpBio. (n.d.). H-D-Abu-OtBu . HCl. [Link]

-

MDPI. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]

-

MDPI. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

-

MDPI. (2020). Bioactive peptides in preventative healthcare: an overview of bioactivities and suggested methods to assess potential applications. [Link]

-

DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

-

PubMed Central (PMC). (n.d.). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. [Link]

-

Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]

- Google Patents. (2010).

-

MDPI. (2019). Structure–Activity Study, Characterization, and Mechanism of Action of an Antimicrobial Peptoid D2 and Its d- and l-Peptide Analogues. [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-amino-2-methylpropanoate hydrochloride. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]

-

PubChem. (n.d.). H-D-Ser(tBu)-OtBu.HCl. [Link]

-

PubMed Central (PMC). (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

MDPI. (n.d.). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. [Link]

-

PubMed. (1979). The action of DL-2,4-diaminobutyric acid on the cataleptogenic effects of pilocarpine and alpha-flupenthixol in rats. [Link]

- Google Patents. (n.d.). Method for preparing L-2-aminobutyric acid by asymmetric conversion method.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sciencemadness Discussion Board. (2018). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?. [Link]

-

Notes on NMR Solvents. (n.d.). Retrieved from [Link]

-

NMR Solvent Data Chart. (n.d.). Retrieved from [Link]

-

Mass Spectrometry. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-tert-Butyl 2-aminobutanoate hydrochloride (53956-05-1) for sale [vulcanchem.com]

- 3. Buy Tert-butyl 2-aminobutanoate hydrochloride [smolecule.com]

- 4. (R)-(–)-2-Aminobutanamide hydrochloride 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. scienceready.com.au [scienceready.com.au]

- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to H-D-Abu-Otbu HCl: A Key Building Block in Modern Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic use of non-proteinogenic amino acids is a cornerstone of innovation. Among these, H-D-Abu-Otbu HCl, the hydrochloride salt of D-α-Aminobutyric acid tert-butyl ester, emerges as a pivotal building block. Its unique structural features, particularly the presence of a D-configuration stereocenter and a tert-butyl ester protecting group, offer chemists precise control over peptide architecture, leading to enhanced stability, novel conformations, and improved pharmacological profiles of synthetic peptides. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in peptide synthesis and the broader context of drug development.

| Property | Value | Source |

| CAS Number | 313994-32-0 | [1][2][3] |

| Molecular Weight | 195.69 g/mol | [2] |

| Molecular Formula | C₈H₁₇NO₂·HCl | [2] |

| IUPAC Name | tert-butyl (2R)-2-aminobutanoate;hydrochloride | [1] |

| Synonyms | D-2-Aminobutyric acid tert-butyl ester hydrochloride, H-D-Abu-OtBu·HCl | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 240 - 244 °C | [3] |

The Rationale for D-Amino Acids in Peptide-Based Therapeutics

The incorporation of D-amino acids, such as the D-α-aminobutyric acid core of this compound, into peptide sequences is a well-established strategy to overcome some of the inherent limitations of native peptides as therapeutic agents. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in vivo, leading to short half-lives and reduced bioavailability. The introduction of D-amino acids confers significant resistance to enzymatic cleavage, thereby enhancing the metabolic stability and prolonging the therapeutic window of the peptide.[4][5]

Furthermore, the stereochemical perturbation introduced by a D-amino acid can induce specific conformational constraints on the peptide backbone. This can lead to the stabilization of bioactive conformations, such as β-turns or helical structures, which are often crucial for high-affinity binding to biological targets. This conformational rigidity can also contribute to increased receptor selectivity and reduced off-target effects.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is typically achieved through a two-step process involving the esterification of D-α-aminobutyric acid followed by the formation of the hydrochloride salt. A common and effective method for the first step is the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6][7]

Step 1: Acid-Catalyzed Esterification with Isobutylene

This reaction proceeds via an acid-catalyzed addition of the carboxylic acid to the double bond of isobutylene. The protonation of isobutylene by the strong acid generates a stable tert-butyl carbocation. This electrophilic carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid group of D-α-aminobutyric acid, leading to the formation of the tert-butyl ester. The reaction is typically carried out in a non-polar solvent to favor the forward reaction.

Step 2: Hydrochloride Salt Formation

Following the esterification, the resulting tert-butyl ester is treated with anhydrous hydrogen chloride (HCl) in a suitable organic solvent, such as diethyl ether or dioxane.[6][7] The lone pair of electrons on the amino group of the ester acts as a base, accepting a proton from HCl to form the ammonium salt. The hydrochloride salt is generally a crystalline solid that is more stable and easier to handle than the free amine.[5]

The Role of the Tert-butyl (OtBu) Protecting Group in Peptide Synthesis

The tert-butyl ester in this compound serves as a crucial protecting group for the carboxylic acid functionality during peptide synthesis. In modern solid-phase peptide synthesis (SPPS), the most prevalent strategy is the Fmoc/tBu orthogonal protection scheme.[4] In this approach, the N-terminus of the growing peptide chain is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl group.

The orthogonality of this protection scheme is paramount. The Fmoc group can be selectively removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups. Conversely, the tert-butyl ester of this compound remains stable under these basic conditions but is readily cleaved with a strong acid, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.[5] This selective removal allows for the stepwise elongation of the peptide chain in a controlled and efficient manner.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

-

This compound

-

Fmoc-protected amino acids

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents:

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

-

Repeat the deprotection step for 10 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the incoming amino acid and to facilitate the activation and coupling reaction.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent Fmoc-protected amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. Causality: TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ester of the D-Abu residue. TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Applications in Drug Discovery and Development

The use of this compound and other non-proteinogenic amino acid derivatives is a burgeoning area of research in drug development.[4] The incorporation of D-α-aminobutyric acid can be particularly advantageous in the design of novel therapeutics.

-

Antibacterial Agents: D-amino acids are integral components of the peptidoglycan layer of bacterial cell walls.[5] Synthetic peptides containing D-amino acids can act as mimics of natural substrates for bacterial enzymes involved in cell wall synthesis, leading to the development of novel antibiotics that can overcome existing resistance mechanisms.[5]

-

Metabolic Disorders: Amino acid derivatives are being explored for their roles in managing metabolic diseases such as obesity. They can influence pathways related to adipogenesis, lipolysis, and glucose metabolism.[8] The unique properties of D-α-aminobutyric acid could be leveraged to design peptide-based therapeutics with favorable metabolic effects.

-

Neurological Disorders: Amino acid derivatives are also being investigated for their potential in treating neurological conditions. For instance, some derivatives of γ-aminobutyric acid (GABA) are used as anticonvulsants and anxiolytics.[9][10] While this compound provides an α-amino acid, its structural features could be utilized in the synthesis of peptidomimetics that target receptors in the central nervous system.[1][2]

-

Bioactive Peptides: There is growing interest in the therapeutic potential of bioactive peptides derived from natural sources or created synthetically.[11][12] The incorporation of this compound can enhance the stability and activity of these peptides, making them more viable as drug candidates.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its D-stereochemistry provides a powerful tool for enhancing the metabolic stability and controlling the conformation of synthetic peptides. The tert-butyl ester protecting group is fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy, allowing for its seamless integration into complex peptide sequences. As the demand for more potent, stable, and specific peptide-based therapeutics continues to grow, the strategic application of non-proteinogenic amino acids like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.

-

D-2-Aminobutyric acid tert-butyl ester hydrochloride | 313994-32-0. J&K Scientific. Available at: [Link]

-

Roles of amino acid derivatives in the regulation of obesity. PubMed. Available at: [Link]

-

Pregabalin. Wikipedia. Available at: [Link]

-

Biochemistry, Gamma Aminobutyric Acid. NCBI Bookshelf. Available at: [Link]

-

Editorial: Food-derived bioactive peptides: preparation, identification, and structure-activity relationship. Frontiers. Available at: [Link]

-

Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme. PubMed Central. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. biosynth.com [biosynth.com]

- 3. alfachemic.com [alfachemic.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (S)-tert-Butyl 2-aminobutanoate hydrochloride (53956-05-1) for sale [vulcanchem.com]

- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 8. Roles of amino acid derivatives in the regulation of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pregabalin - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | Editorial: Food-derived bioactive peptides: preparation, identification, and structure-activity relationship [frontiersin.org]

- 12. Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme: A Promising Approach for Peptide Development against Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of H-D-Abu-Otbu HCl in different solvents

An In-Depth Technical Guide to the Solubility of H-D-Abu-Otbu HCl for Pharmaceutical Development

Introduction

(D)-2-Aminobutanoic acid tert-butyl ester hydrochloride, commonly abbreviated as this compound, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and pharmaceutical development. As a chiral building block, its incorporation into peptide sequences can confer unique structural properties and enhanced resistance to enzymatic degradation. A thorough understanding of its solubility is a cornerstone for its effective use, influencing everything from reaction conditions and purification strategies to the formulation of final active pharmaceutical ingredients (APIs).

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It moves beyond a simple data sheet to provide a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore its structural attributes, predict its behavior in various solvent classes, and provide a robust, field-tested protocol for its experimental solubility determination. This document is designed to empower scientists to make informed decisions, streamline development workflows, and troubleshoot solubility-related challenges.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses distinct functional groups that dictate its interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-aminobutanoic acid tert-butyl ester hydrochloride | Internal Nomenclature |

| Synonyms | H-D-2-aminobutyric acid tert-butyl ester HCl | [1] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| Appearance | White to off-white solid | |

| SMILES String | Cl.CCC(=O)OC(C)(C)C |

The molecule's structure can be deconstructed into three key regions that influence its solubility:

-

Primary Amine Hydrochloride Salt (-NH₃⁺Cl⁻) : This ionic group is the primary driver of polarity. It can readily participate in strong ion-dipole interactions and hydrogen bonding with polar protic solvents.

-

tert-Butyl Ester (-C(CH₃)₃) : This bulky, aliphatic group is nonpolar and hydrophobic. It sterically shields the carbonyl group and contributes to solubility in less polar, organic environments.

-

Ethyl Side Chain (-CH₂CH₃) : The side chain of the aminobutyric acid residue is a small, nonpolar alkyl group that adds to the molecule's overall lipophilicity.

The interplay between the polar hydrochloride salt and the nonpolar ester and side chain creates a molecule with amphiphilic characteristics, allowing it to be solubilized across a range of solvents, though with significant quantitative differences.

Predicted Solubility Profile

Lacking extensive published quantitative data, a predictive analysis based on chemical principles provides a strong starting point for solvent selection. The "like dissolves like" maxim, which considers polarity, hydrogen bonding capability, and dielectric constant, is the guiding principle.

Table 2: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High to Very High | The ionic hydrochloride salt dominates, allowing for strong ion-dipole interactions and hydrogen bonding with the solvent. Solubility in water will be pH-dependent.[2][3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents have high dielectric constants and are strong dipole acceptors, effectively solvating the cation. DMSO is known to be an excellent solvent for a wide range of peptide derivatives.[4] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can solvate the nonpolar tert-butyl and ethyl groups, but it is less effective at solvating the ionic salt, leading to moderate solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, will show better performance. The ionic character of the solute limits solubility in these low-dielectric solvents. |

| Hydrocarbons | Toluene, Hexanes, Heptane | Very Low to Insoluble | These nonpolar solvents cannot effectively solvate the highly polar amine hydrochloride salt, leading to negligible solubility. |

| Acids | Acetic Acid | High | The acidic medium maintains the protonated state of the amine, and the solvent is polar, leading to good solubility. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative data, an experimental approach is necessary. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, which represents the true saturation point of a solute in a solvent at a given temperature.[5][6] This value is critical for formulation and process development.

Causality Behind Experimental Choices

-

Why Shake-Flask? : Unlike kinetic methods that can overestimate solubility by measuring the dissolution of a metastable state, the shake-flask method ensures a true equilibrium is reached between the solid and dissolved states, providing a more reliable value for stable formulations.[7][8]

-

Why Temperature Control? : Solubility is highly temperature-dependent. A controlled temperature bath ensures reproducibility and relevance to specific process conditions (e.g., room temperature or physiological temperature).[6]

-

Why Equilibration Time? : Reaching equilibrium is not instantaneous. A sufficient incubation period (typically 24-48 hours) is required to ensure the solution is fully saturated.[9]

-

Why HPLC Quantification? : High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific, sensitive, and accurate method for quantifying the concentration of the dissolved analyte, even in the presence of minor impurities.[8]

Detailed Step-by-Step Methodology

-

Preparation of Calibration Standards : a. Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or a mixture of acetonitrile/water). b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

-

Sample Preparation (The Shake-Flask Method) : a. Add an excess amount of solid this compound to a series of vials (e.g., 20 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[5] b. Add a precise volume of the desired test solvent to each vial. c. Tightly cap the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Equilibration : a. Agitate the samples at a constant speed for a defined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[9] b. After the initial agitation, allow the vials to rest in the incubator for at least 1 hour to let the undissolved solids settle.

-

Phase Separation : a. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. b. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean vial. Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[8] Alternatively, centrifuge the sample at high speed and draw the supernatant.

-

Quantification : a. Dilute the filtered supernatant with the mobile phase used for HPLC analysis to bring its concentration within the range of the calibration curve. b. Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. c. Plot the peak area versus concentration for the standards to generate a linear calibration curve. d. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. e. Multiply the result by the dilution factor to determine the final solubility in the test solvent (e.g., in mg/mL or mol/L).

Practical Considerations and Safety

-

pH Impact : For aqueous solutions, the solubility of this compound will be lowest near its isoelectric point and will increase significantly in acidic (pH < pI) and basic (pH > pI) conditions due to the ionization of the carboxylic acid and amine groups, respectively.[2][9]

-

Polymorphism : Be aware that different crystalline forms (polymorphs) of a solid can exhibit different solubilities.[5] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used.

-

Safety : this compound should be handled in accordance with its Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[1][10] Operations that may generate dust should be performed in a well-ventilated area or a fume hood.[11][12]

Conclusion

This compound is an amphiphilic molecule whose solubility is governed by the balance between its polar amine hydrochloride salt and its nonpolar tert-butyl ester and ethyl side chain. It is predicted to be highly soluble in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO, DMF), with moderate solubility in chlorinated solvents like DCM and poor solubility in nonpolar hydrocarbons.

While predictive models provide essential guidance, precise and reliable data for critical applications must be obtained through rigorous experimental methods. The Shake-Flask protocol detailed herein represents a robust and validated approach to determine the thermodynamic equilibrium solubility, providing the high-quality data necessary for successful process development, formulation, and chemical synthesis.

References

Sources

- 1. H-ABU-OTBU HCL - Safety Data Sheet [chemicalbook.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Sciencemadness Discussion Board - Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. bachem.com [bachem.com]

- 5. scispace.com [scispace.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. peptide.com [peptide.com]

- 11. echemi.com [echemi.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Incorporation of D-alpha-aminobutyric Acid in Peptide Therapeutics: An In-depth Technical Guide

Abstract

The deliberate inclusion of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides. Among these, D-alpha-aminobutyric acid (D-Abu), a stereoisomer of the naturally occurring L-alpha-aminobutyric acid, has emerged as a particularly valuable building block. Its unique structural properties impart significant advantages, including enhanced proteolytic stability and the ability to modulate peptide conformation. This guide provides a comprehensive technical overview of the significance of D-Abu in peptide science for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties of D-Abu, explore its profound impact on peptide structure and function, detail its applications in therapeutic peptide development, and provide robust experimental protocols for its synthesis and characterization within peptide sequences.

Introduction: The Rationale for Non-Proteinogenic Amino Acids in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency with a favorable safety profile. However, their clinical utility is often hampered by rapid degradation by proteases and poor membrane permeability. The incorporation of non-proteinogenic amino acids, such as D-alpha-aminobutyric acid (D-Abu), is a key strategy to address these challenges.[1] D-amino acids, being the stereoisomers of the naturally occurring L-amino acids, are generally resistant to proteolysis, significantly extending the in vivo half-life of peptide drugs.[2]

D-Abu, specifically, is an optically active form of alpha-aminobutyric acid with a D-configuration.[3] Its side chain, an ethyl group, is one carbon longer than that of alanine, classifying it as a "homoalanine".[4] This seemingly subtle difference in stereochemistry and side-chain length has profound implications for the conformational properties and biological activity of the peptides into which it is incorporated.

Physicochemical Properties of D-alpha-aminobutyric acid

A thorough understanding of the fundamental properties of D-Abu is essential for its effective application in peptide design.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [3] |

| Molecular Weight | 103.12 g/mol | [3][5] |

| IUPAC Name | (2R)-2-aminobutanoic acid | [3] |

| CAS Number | 2623-91-8 | [3] |

| Appearance | Solid | [3] |

| Solubility in Water | 278 mg/mL | [3] |

These properties highlight D-Abu as a small, water-soluble amino acid that can be readily incorporated into standard solid-phase peptide synthesis (SPPS) protocols.[1]

The Impact of D-alpha-aminobutyric Acid on Peptide Structure and Function

The introduction of a D-amino acid into a peptide chain composed of L-amino acids induces significant local and global conformational changes. This is a powerful tool for peptide chemists to fine-tune the three-dimensional structure and, consequently, the biological activity of a peptide.

Conformational Perturbation and Stabilization

Replacing an L-amino acid with its D-enantiomer can disrupt or stabilize secondary structures like α-helices and β-sheets.[6] While single L-to-D substitutions often have a destabilizing effect on the overall tertiary structure of a protein, in shorter peptides, they can be strategically employed to induce specific turns or kinks, which can be crucial for receptor binding.[6] The ethyl side chain of D-Abu, while being relatively small and non-functionalized, contributes to the overall hydrophobicity of the peptide, which can influence its interaction with biological membranes.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[2] Proteases are highly specific for L-amino acid residues, and the presence of a D-amino acid at or near the cleavage site can effectively block enzymatic activity. This leads to a longer circulating half-life of the peptide therapeutic in vivo, a critical factor for reducing dosing frequency and improving patient compliance.

Modulation of Receptor Binding and Biological Activity

The conformational changes induced by D-Abu can have a dramatic effect on a peptide's ability to bind to its target receptor. This can lead to either an increase or a decrease in biological activity, depending on the specific peptide and its target. In some cases, the altered conformation may lead to a more favorable interaction with the receptor's binding pocket, resulting in enhanced potency. Conversely, it can also be used to create antagonists from agonist peptides by disrupting the conformation required for receptor activation.

Applications in Therapeutic Peptide Development

The unique properties of D-Abu have led to its incorporation in a variety of therapeutic peptide candidates across different disease areas.

Neuroprotective Agents

D-amino acid-containing peptides are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[2] The ability of these modified peptides to resist degradation and potentially cross the blood-brain barrier makes them attractive candidates for targeting pathological processes in the central nervous system. For instance, D-peptides have been designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in Alzheimer's pathology.[2]

Antimicrobial Peptides (AMPs)

Antimicrobial peptides are a promising class of therapeutics to combat antibiotic-resistant bacteria. The incorporation of D-amino acids can enhance the stability of AMPs in the presence of bacterial proteases, thereby increasing their efficacy. Furthermore, the conformational changes induced by D-Abu can modulate the lytic activity of these peptides, potentially leading to improved selectivity for bacterial membranes over host cells.[7]

Drug Delivery Systems

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cell membranes and delivering various cargo molecules, including drugs and nucleic acids, into cells.[8][9] The inclusion of non-proteinogenic amino acids like D-Abu can enhance the stability and cell-penetrating efficiency of these peptides.[9]

Experimental Protocols

The successful incorporation of D-Abu into a peptide sequence requires robust and well-validated experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of D-Abu-containing Peptides

Fmoc-based SPPS is the most common method for synthesizing peptides containing D-Abu.[1] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain attached to a solid support.[1]

Workflow for Fmoc-SPPS of a D-Abu-containing Peptide

Caption: A generalized workflow for the solid-phase synthesis of a peptide containing D-alpha-aminobutyric acid.

Detailed Protocol:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[1]

-

Amino Acid Coupling: Activate the incoming Fmoc-D-Abu-OH with a coupling reagent (e.g., HBTU/HOBt) and couple it to the free amine on the growing peptide chain.[1]

-

Washing: Wash the resin again with DMF to remove unreacted reagents.[1]

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Characterization of D-Abu-containing Peptides

Accurate characterization is crucial to confirm the identity and purity of the synthesized peptide.

Mass Spectrometry

Mass spectrometry is used to verify the molecular weight of the peptide. The observed mass should correspond to the calculated theoretical mass of the peptide containing D-Abu.

Analytical RP-HPLC

Analytical RP-HPLC is employed to assess the purity of the final peptide product. A single, sharp peak indicates a high degree of purity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the presence and location of the D-Abu residue within the peptide sequence and to study the conformational changes it induces. The characteristic chemical shifts for the protons and carbons of D-Abu can be identified in the 1D and 2D NMR spectra.[3][5]

| NMR Data for D-alpha-aminobutyric acid | |

| ¹H NMR (in D₂O) | δ (ppm): 3.70-3.73 (t), 1.84-1.94 (m), 0.96-1.00 (t) |

| ¹³C NMR (in D₂O) | δ (ppm): 175.5, 58.7, 26.35, 11.17 |

| Data sourced from PubChem.[3][5] |

Conclusion

D-alpha-aminobutyric acid is a valuable tool in the arsenal of the peptide chemist. Its strategic incorporation can significantly enhance the therapeutic potential of peptides by improving their stability and modulating their biological activity. As our understanding of the structure-activity relationships of peptides continues to grow, the rational design and application of non-proteinogenic amino acids like D-Abu will undoubtedly play an increasingly important role in the development of the next generation of peptide-based drugs. This guide provides a foundational understanding for researchers to explore the vast potential of D-Abu in their own drug discovery and development endeavors.

References

- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α- Aminobutyric Acid (H. (n.d.). BenchChem.

-

D-Alpha-aminobutyric acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. (2021). Molecular Pharmaceutics. ACS Publications. [Link]

-

Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020). ACS Biomaterials Science & Engineering. ACS Publications. [Link]

-

Unusual Amino Acids: α-Aminoisobutyric Acid. (2025, August 27). LifeTein Peptide Blog. [Link]

-

Alpha-Aminobutyric Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

.ALPHA.-AMINOBUTYRIC ACID, D-. (n.d.). precisionFDA. Retrieved January 16, 2026, from [Link]

-

D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

Showing metabocard for D-alpha-Aminobutyric acid (HMDB0000650). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

Influence of a gamma amino acid on the structures and reactivity of peptide a3 ions. (2012). International Journal of Mass Spectrometry. Sci-Hub. [Link]

-

alpha-Aminobutyric Acid. (n.d.). RÖMPP. Retrieved January 16, 2026, from [Link]

-

Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

-

Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity. (n.d.). Biochemical Journal. Portland Press. [Link]

-

Showing Compound DL-Aminobutyric acid (FDB004023). (n.d.). FooDB. Retrieved January 16, 2026, from [Link]

-

α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. (2021). ResearchGate. [Link]

-

α-Aminobutyric acid. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. (n.d.). Protein Science. Wiley Online Library. [Link]

-

The Influence of Quaternary Amino Acids on Peptide Structure. (n.d.). University of Bristol. Retrieved January 16, 2026, from [Link]

-

Metabolite of the month - Aminobutyric acids. (2023, April 24). biocrates life sciences gmbh. [Link]

-

The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling of H-D-Abu-Otbu HCl for Research Professionals

Introduction: H-D-2-aminobutyric acid tert-butyl ester hydrochloride (H-D-Abu-Otbu HCl) is a chiral building block and amino acid derivative frequently utilized by researchers in pharmaceutical development and peptide synthesis.[1][2] Its role as an intermediate in the creation of novel therapeutic agents and bioactive molecules makes it a valuable compound in the modern laboratory.[1] However, like any chemical reagent, a thorough understanding of its hazard profile and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of research.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive, in-depth technical overview for scientists and drug development professionals. It is structured to not only present safety protocols but to explain the causality behind them, fostering a proactive safety culture grounded in scientific principles. Here, we synthesize E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) to deliver actionable insights for the safe and effective use of this compound.

Chemical Identification

Precise identification is the foundation of chemical safety. Multiple CAS numbers may be associated with different isomers or listings of this compound; therefore, it is crucial to verify the specific identity of the material in use.

| Identifier | Information | Source(s) |

| IUPAC Name | tert-butyl (2R)-2-aminobutanoate;hydrochloride | [2][3] |

| Common Synonyms | D-Abu-OtBu·HCl, H-D-Abu-OtBu·HCl, D-alpha-Aminobutyric acid t-butyl ester hydrochloride | [1][3] |

| CAS Number | 313994-32-0, 959750-74-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇NO₂·HCl (or C₈H₁₈ClNO₂) | [1][3] |

| Molecular Weight | 195.69 g/mol | [1][3] |

| Appearance | White powder | [1] |

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions. Understanding these hazards is the first step in a dynamic risk assessment that should precede any experimental work.

| Hazard Class | Hazard Statement | GHS Code | Signal Word | Implication for Researchers |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | Direct contact with the solid powder or solutions can cause redness, itching, and inflammation. Prolonged contact should be avoided.[5][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | The powder is particularly hazardous to the eyes and can cause significant irritation, pain, and potential damage if it comes into contact.[5][6] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning | Inhalation of airborne dust can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[5][6] |

| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects | H412 | (None) | Disposal must be handled carefully to avoid release into drains or waterways.[4] |

Causality Behind the Hazards:

The hydrochloride salt form of this amino acid ester contributes to its irritant properties. As a fine powder, it can easily become airborne, increasing the risk of inhalation and eye contact. Its chemical nature allows it to interact with biological tissues, leading to the observed irritation.

Mandatory Risk Assessment Workflow

Before handling this compound, every researcher must perform a risk assessment. This workflow ensures that hazards are identified and appropriate controls are implemented before an experiment begins, not in response to an incident.

Caption: Decision tree for emergency response to this compound exposure.